![molecular formula C24H17N3O4 B2695223 2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide CAS No. 877656-70-7](/img/no-structure.png)
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide is a heterocyclic compound with a complex structure. Let’s explore its properties and applications.
Synthesis Analysis
The synthesis of this compound involves several steps. One notable approach is the aza-Wittig reaction of functionalized iminophosphoranes with carbon disulfide, followed by further reactions with alkyl halides or halogenated aliphatic esters. The resulting product yields the desired compound .
Molecular Structure Analysis
The molecular structure of 2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide consists of a benzofuro[3,2-d]pyrimidine core fused with a phenylacetamide group. The presence of the phenyl ring and the fused heterocyclic system contributes to its unique properties.
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
- Researchers have investigated the compound’s potential as an anticancer agent. It exhibits inhibitory effects against cancer cell lines, with IC50 values ranging from 0.057 μM to 3.646 μM, outperforming the reference drug sorafenib (IC50: 0.184 μM) .
- Computational studies involving molecular docking have revealed interactions with specific amino acids. For instance, it forms hydrogen bonds with Arg184 and Lys179, stabilizing within binding pockets .
Anticancer Activity
Molecular Docking Studies
Mécanisme D'action
Target of Action
The primary target of 2-(2,4-dioxo-3-phenyl-1Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
The exact mode of action of 2-(2,4-dioxo-3-phenyl-1It’s plausible that it interacts with its target protein, potentially cdk2, and inhibits its function, leading to changes in cell cycle progression .
Biochemical Pathways
The biochemical pathways affected by 2-(2,4-dioxo-3-phenyl-1If it indeed targets cdk2, it would affect the cell cycle regulation pathway .
Result of Action
The molecular and cellular effects of 2-(2,4-dioxo-3-phenyl-1Similar compounds have been found to inhibit cell proliferation and induce apoptosis in cancer cells .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 2-(2,4-dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide are not clearly defined in the available literature. Factors such as pH, temperature, and presence of other molecules could potentially affect its action.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide' involves the condensation of 2-aminobenzophenone with ethyl acetoacetate to form 2-ethyl-4-oxo-4H-benzo[f]chromene-3-carboxamide, which is then reacted with hydrazine hydrate to form 2-hydrazinyl-4-oxo-4H-benzo[f]chromene-3-carboxamide. This compound is then reacted with phenyl isocyanate to form the desired product.", "Starting Materials": [ "2-aminobenzophenone", "ethyl acetoacetate", "hydrazine hydrate", "phenyl isocyanate" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-ethyl-4-oxo-4H-benzo[f]chromene-3-carboxamide.", "Step 2: Reaction of 2-ethyl-4-oxo-4H-benzo[f]chromene-3-carboxamide with hydrazine hydrate in the presence of a base such as sodium acetate to form 2-hydrazinyl-4-oxo-4H-benzo[f]chromene-3-carboxamide.", "Step 3: Reaction of 2-hydrazinyl-4-oxo-4H-benzo[f]chromene-3-carboxamide with phenyl isocyanate in the presence of a base such as triethylamine to form the desired product, 2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide." ] } | |
Numéro CAS |
877656-70-7 |
Nom du produit |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide |
Formule moléculaire |
C24H17N3O4 |
Poids moléculaire |
411.417 |
Nom IUPAC |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide |
InChI |
InChI=1S/C24H17N3O4/c28-20(25-16-9-3-1-4-10-16)15-26-21-18-13-7-8-14-19(18)31-22(21)23(29)27(24(26)30)17-11-5-2-6-12-17/h1-14H,15H2,(H,25,28) |
Clé InChI |
AOKUGVUGXJJNMK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



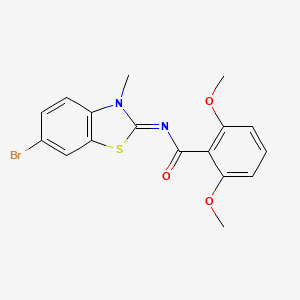

![4-Oxo-1,2-dihydropyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B2695143.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-methoxybenzamide](/img/structure/B2695144.png)
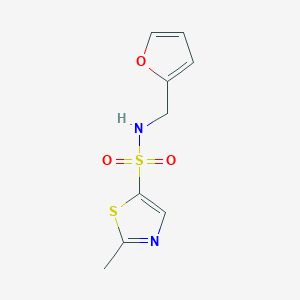
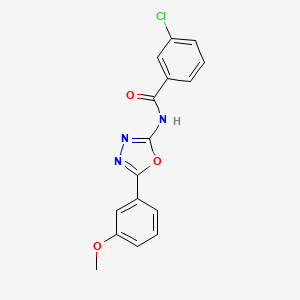
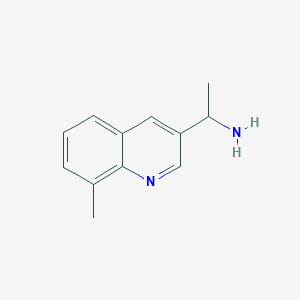
![Carbamic acid, [(1S)-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B2695152.png)
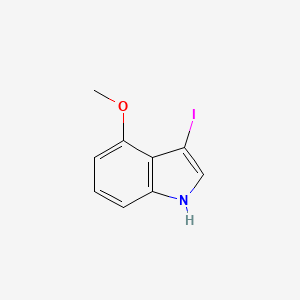
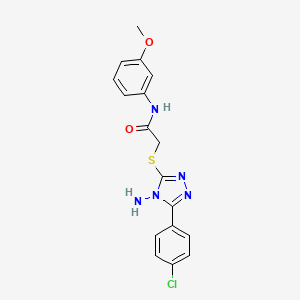
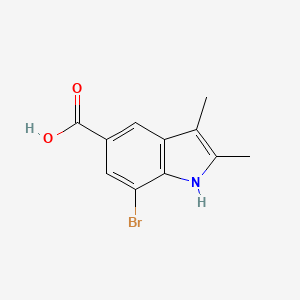

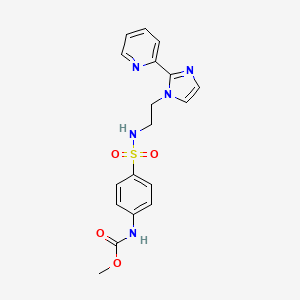
![N-(benzo[d]thiazol-5-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2695162.png)